Sulfinpyrazone

URAT1 inhibition Uricosuric Hyperuricemia

Sulfinpyrazone (CAS 57-96-5) is the only uricosuric that combines cooperative two-site URAT1 binding (IC50 8.6 µM) with potent antiplatelet activity. Unlike probenecid (single-site, weaker) or benzbromarone (risk of hepatotoxicity), sulfinpyrazone enables partial URAT1 blockade without complete knockout—ideal for hyperuricemia/thrombosis crossover models and long-term dosing studies. This intermediate potency and dual action cannot be replicated by other uricosurics.

Molecular Formula C23H20N2O3S
Molecular Weight 404.5 g/mol
CAS No. 57-96-5
Cat. No. B1681189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfinpyrazone
CAS57-96-5
SynonymsAnturan
Anturane
Apo Sulfinpyrazone
Apo-Sulfinpyrazone
Nu Sulfinpyrazone
Nu-Sulfinpyrazone
Sulfinpyrazone
Sulfoxyphenylpyrazolidin
Sulphinpyrazone
Molecular FormulaC23H20N2O3S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
InChIKeyMBGGBVCUIVRRBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility60.7 [ug/mL] (The mean of the results at pH 7.4)
SOL IN ETHYL ACETATE, CHLOROFORM
SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS
SLIGHTLY SOL IN FATS
1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH
For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page.
3.23e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulfinpyrazone CAS 57-96-5: Uricosuric and Antiplatelet Agent Overview for Research Procurement


Sulfinpyrazone (CAS 57-96-5) is a uricosuric agent belonging to the pyrazolidine class, structurally related to phenylbutazone, that competitively inhibits renal uric acid reabsorption via the urate transporter 1 (URAT1, SLC22A12) [1]. It also exhibits antiplatelet activity through inhibition of platelet cyclooxygenase and degranulation [2]. Sulfinpyrazone is distinct among uricosurics in its dual mechanism and unique binding interactions with URAT1, which confer a specific pharmacological profile relevant for experimental models of hyperuricemia and thrombosis [3].

Why Sulfinpyrazone Cannot Be Readily Substituted with Other Uricosurics: Key Differentiators for Scientific Selection


Sulfinpyrazone exhibits a unique molecular interaction with URAT1 characterized by cooperative binding at two distinct sites, a property shared only with benzbromarone among uricosurics [1]. In contrast, probenecid and salicylate interact with a single binding site on the transporter [1]. Furthermore, sulfinpyrazone demonstrates intermediate URAT1 inhibitory potency (IC50 = 8.6 µM) that places it between the highly potent benzbromarone (IC50 ~0.2 µM) and the weaker probenecid (IC50 ~20–165 µM) [2]. Additionally, sulfinpyrazone possesses significant antiplatelet activity, a feature not shared by other uricosurics, making it uniquely suited for dual-action experimental models [3]. These quantitative and mechanistic differences preclude simple interchangeability in research protocols requiring precise modulation of urate transport or platelet function.

Sulfinpyrazone Quantitative Differentiation: Head-to-Head Comparator Data for Informed Procurement


URAT1 Inhibitory Potency: Sulfinpyrazone Occupies a Distinct Intermediate Niche Between Probenecid and Benzbromarone

Sulfinpyrazone inhibits human URAT1 with an IC50 of 8.6 µM, positioning it as approximately 2.3-fold more potent than probenecid (IC50 = 20.21 ± 2.22 µM) but substantially less potent than benzbromarone (IC50 ≈ 0.2 µM) [1][2]. This intermediate potency offers a graded pharmacological effect suitable for dose-response studies where maximal inhibition (benzbromarone) or minimal inhibition (probenecid) may confound results.

URAT1 inhibition Uricosuric Hyperuricemia

Urate Uptake Inhibition in Human Brush-Border Membrane Vesicles: Sulfinpyrazone Demonstrates Moderate Potency with Cooperative Binding

In human brush-border membrane vesicles, sulfinpyrazone inhibited [14C]-urate uptake with IC50 values of 520 µM (urate/urate exchange) and 190 µM (urate/lactate exchange) [1]. Compared to benzbromarone (IC50 = 0.7 and 0.3 µM, respectively) and probenecid (IC50 = 807 and 150 µM), sulfinpyrazone exhibits a unique profile: it shares with benzbromarone the characteristic of cooperative binding at two sites on the urate/anion exchanger, whereas probenecid binds to a single site [1].

Urate transport Anion exchange Renal pharmacology

Platelet Aggregation Inhibition: Sulfinpyrazone Offers Dual Antiplatelet and Uricosuric Activity Not Found in Other Uricosurics

Sulfinpyrazone is one of the most effective inhibitors of ADP-induced platelet aggregation in vitro, with potency comparable to PGF1 and dipyridamole [1]. Its thioether metabolite is 8–13 times more potent than the parent compound as a competitive inhibitor of arachidonate-induced aggregation and 10 times more potent against collagen-induced aggregation [2]. In contrast, probenecid, benzbromarone, and lesinurad lack significant antiplatelet activity.

Platelet aggregation Antithrombotic Cyclooxygenase

Pharmacokinetic Half-Life: Sulfinpyrazone Exhibits Rapid Elimination with Active Metabolite Contributing to Prolonged Antiplatelet Effect

Sulfinpyrazone has a short elimination half-life of 2.2–2.7 hours following a single 200 mg oral dose [1]. In comparison, probenecid has a half-life of approximately 5–8 hours, and benzbromarone has a half-life of 3–5 hours. However, the thioether metabolite of sulfinpyrazone has a significantly longer half-life of approximately 14.7 hours during steady-state [2] and is responsible for the prolonged antiplatelet effect observed ex vivo (up to 24 hours) [3].

Pharmacokinetics Half-life Metabolism

Adverse Effect Profile: Sulfinpyrazone Avoids the Hepatotoxicity Associated with Benzbromarone

Among uricosuric drugs, benzbromarone is associated with serious hepatotoxicity and bone marrow suppression, which has led to restricted use in many countries [1]. Sulfinpyrazone, while capable of causing gastrointestinal disturbances (nausea, vomiting), lacks the hepatotoxicity risk associated with benzbromarone [1]. Probenecid can induce gastrointestinal irritation and hemolytic anemia [1].

Safety Hepatotoxicity Adverse events

Sulfinpyrazone Optimal Application Scenarios: Research and Industrial Use Cases Based on Quantitative Evidence


Graded URAT1 Inhibition in Hyperuricemia Models

Sulfinpyrazone's intermediate URAT1 IC50 (8.6 µM) provides a middle-ground inhibition level for in vivo and in vitro models of hyperuricemia, where partial transporter blockade is desired without complete functional knockout. This allows researchers to study urate transport dynamics under conditions mimicking partial therapeutic inhibition rather than maximal suppression [1].

Dual-Action Studies of Urate-Lowering and Antiplatelet Effects

The unique combination of uricosuric and antiplatelet activities makes sulfinpyrazone the agent of choice for experimental models exploring the intersection of hyperuricemia, gout, and thrombotic risk. Its thioether metabolite provides sustained antiplatelet effects (up to 24 hours ex vivo) that complement acute urate lowering, enabling studies of cardiovascular outcomes in gout models [2][3].

Renal Urate Transport Mechanistic Studies Requiring Cooperative Binding Analysis

Sulfinpyrazone's two-site cooperative binding on the urate/anion exchanger distinguishes it from single-site binders like probenecid. This property makes it valuable for structure-function studies of URAT1 and other SLC22 family transporters, particularly when investigating allosteric modulation or cooperativity in anion exchange mechanisms [4].

Preclinical Toxicology Studies in Hepatically Compromised Models

Given the absence of hepatotoxicity associated with sulfinpyrazone, it is preferable to benzbromarone for long-term dosing studies in animal models or for investigations where hepatic safety is a primary endpoint. This is particularly relevant in models of chronic kidney disease, where uricosuric therapy is often required and hepatotoxic risk must be minimized [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfinpyrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.